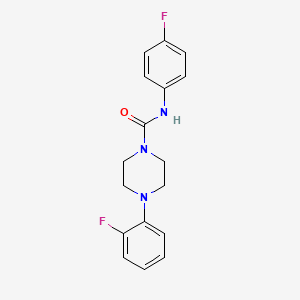
4-(2-fluorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as piperazine analog 4 (PA4), is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. PA4 is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
The mechanism of action of PA4 is not fully understood, but it is believed to work by modulating the activity of the serotonin and dopamine receptors. PA4 has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, PA4 has been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
PA4 has been shown to have several biochemical and physiological effects. Studies have shown that PA4 can increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. Additionally, PA4 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
PA4 has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders. Additionally, PA4 has been shown to have a good safety profile and low toxicity in animal studies.
However, there are also some limitations to using PA4 in lab experiments. The synthesis method of PA4 is relatively complex, and the yield of the compound is not very high. Additionally, more research is needed to fully understand the mechanism of action of PA4 and its potential therapeutic uses.
未来方向
There are several future directions for research on PA4. One potential direction is to further investigate the mechanism of action of PA4 and its potential therapeutic uses in the treatment of neurological disorders. Additionally, more research is needed to optimize the synthesis method of PA4 and increase the yield of the compound. Finally, further studies are needed to evaluate the safety and toxicity of PA4 in human subjects.
合成方法
The synthesis method of PA4 involves the reaction of 2-fluoroaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature, and the resulting product is purified by column chromatography. The yield of PA4 obtained through this method is typically around 60-70%.
科学研究应用
PA4 has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that PA4 has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as depression and schizophrenia.
属性
IUPAC Name |
4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAZVMPJWXFJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)



![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)